Resiquimod

Übersicht

Beschreibung

Resiquimod, also known as R-848, is a synthetic compound that belongs to the class of imidazoquinolines . It acts as an immune response modifier with antiviral and antitumor activities . It is used as a topical gel in the treatment of skin lesions such as those caused by the herpes simplex virus and cutaneous T cell lymphoma . It is also used as an adjuvant to increase the effectiveness of vaccines .

Molecular Structure Analysis

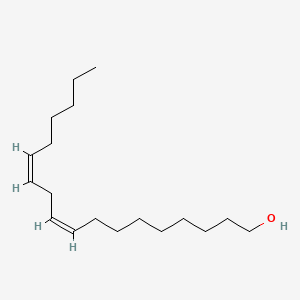

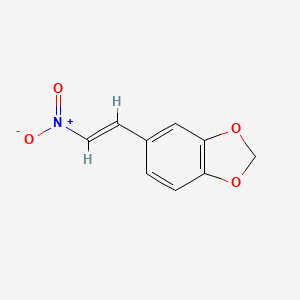

This compound has a molecular formula of C17H22N4O2 and a molecular weight of 314.4 g/mol . It belongs to the class of organic compounds known as imidazoquinolines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a quinoline ring system .Chemical Reactions Analysis

This compound is a potent synthetic agonist of TLR7/TLR8 . It activates myeloid and plasmacytoid dendritic cells and promotes the release of cytokines such as TNF-α, IL-6, and IFN-α .Physical and Chemical Properties Analysis

This compound has a molecular formula of C17H22N4O2 and a molecular weight of 314.38 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Topical Treatment of Viral Lesions

- Genital Herpes : Resiquimod has been found to decrease herpes simplex virus type 2 genital shedding. In a controlled trial, topical application of this compound gel showed a significant reduction in lesion and shedding rates compared to a control group (Mark et al., 2007).

- Enhancing CTL Response : this compound's topical use can enhance cross-priming to subcutaneously administered protein antigens, generating robust antigen-specific CTL (cytotoxic T lymphocytes). This indicates its potential in improving vaccine responses (Chang et al., 2009).

Application in Skin Cancer

- Actinic Keratosis (AK) : this compound has shown promise in treating AK, a pre-cancerous skin condition. Topical treatment was well-tolerated and showed higher clearance rates compared to other treatments (Meyer et al., 2013).

Vaccine Adjuvant Properties

- Enhancing Immune Response : this compound acts as a vaccine adjuvant, enhancing antigen-specific antibody production and promoting a Th1 immune response. It stimulates dendritic cells, which are crucial for effective immune responses (Tomai et al., 2007).

Other Research Applications

- Asthma Treatment : this compound treatment in an experimental model of asthma showed potential in altering genes related to airway remodeling and chemokine signaling. This suggests its applicability in managing asthma symptoms (Camateros et al., 2009).

- Antitumor Activity in Breast Cancer Model : In a study, this compound, integrated into nanoparticles, showed a robust antitumor response in a breast cancer model, suggesting its potential in treating metastatic cancer (Kakwere et al., 2021).

Wirkmechanismus

Target of Action

Resiquimod, also known as R-848, is an immune response modifier that primarily targets Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) . These receptors are mainly expressed on dendritic cells, macrophages, and B-lymphocytes . TLRs function as pattern recognition receptors to microbial products and are also involved in carcinogenesis .

Mode of Action

This compound exerts its effect through the TLR signaling pathway by binding to and activating TLR7 and 8 . This activation leads to the induction of alpha interferon (IFN-alpha) and other cytokines . It is also known to be an upregulator of the opioid growth factor receptor .

Biochemical Pathways

The activation of TLR7 and TLR8 by this compound triggers a cascade of biochemical processes. This includes the activation of the signal transducer and activator of transcription 1 (STAT-1) and involves the transcription factors NFκB and α4F1 . The triggering of the TLR pathway leads to the activation of NF-κB and subsequent regulation of immune and inflammatory genes .

Pharmacokinetics

It can be administered topically and also exists as an oral formulation . Systemic delivery of free this compound has proven to be challenging due to toxicity of nonspecific tlr 7/8 activation . Therefore, targeted delivery strategies are being explored to improve the pharmacodynamics and pharmacokinetics of the drug .

Result of Action

The activation of TLR7 and TLR8 by this compound leads to the production of cytokines such as TNF-α, IL-6 and IFN-α . This results in the activation of immune responses that are effective against viral and tumor lesions . It has antiviral and antitumor activity and is used as a topical gel in the treatment of skin lesions such as those caused by the herpes simplex virus and cutaneous T cell lymphoma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain immune cells in the environment can affect the action of this compound . Additionally, the drug’s action can be influenced by the presence of other molecules that regulate the synthesis of cyclic adenosine monophosphate . .

Safety and Hazards

Resiquimod should be used in a chemical fume hood, with air supplied by an independent system . Avoid inhalation, contact with eyes, skin, and clothing. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Resiquimod is emerging as a new topical pharmacotherapy for actinic keratosis (AK) . In the pivotal trial by Stockfleth et al., complete clinical clearance in all the this compound-treated arms was more significant than placebo varying from 56% to 74% . Partial clinical clearance, or disappearance of >75% of AKs, was also significantly higher in the this compound arms varying from 75% to 87% . Overall, this compound is a new molecule that remains a promising therapy for AK, although additional studies are needed to further evaluate its efficacy .

Biochemische Analyse

Biochemical Properties

Resiquimod interacts with TLR7 and TLR8, which are endosomal pattern recognition receptors that play a crucial role in the antiviral immune response . It acts as a selective activating ligand for both TLR7 and TLR8 in humans but only TLR7 in mice . This interaction leads to the activation of immune cells via the TLR7/TLR8 MyD88-dependent signaling pathway .

Cellular Effects

This compound has been shown to promote the differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells . It also induces the production of pro-inflammatory cytokines and type I interferons . In addition, this compound has been shown to reduce the expression of Wnt5a and E-cadherin, which are involved in cell migration and adhesion .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as an agonist for TLR7 and TLR8, leading to the activation of the transcription factors NF-κB and interferon regulatory factor (IRF) . This ultimately leads to the production of pro-inflammatory cytokines and type I interferons .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For instance, it has been shown to sharply reduce the survival rate of cells over time, with the inhibitory effect getting strengthened as the reaction time is prolonged .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in wild-type mice, this compound at a dosage of 50 nmol has been shown to promote increased serum concentrations of TNF-α, IFN-α, and IL-12 .

Metabolic Pathways

This compound may reprogram the immunometabolism of malignant B-CLL cells via down-regulation of key glycolytic metabolic actors, mTOR and HIF-1α genes .

Transport and Distribution

This compound can be delivered effectively using nanomicelles, which allows for targeted delivery of the compound .

Subcellular Localization

It is known that this compound can cross the stratum corneum easily without requiring pretreatment of the skin .

Eigenschaften

IUPAC Name |

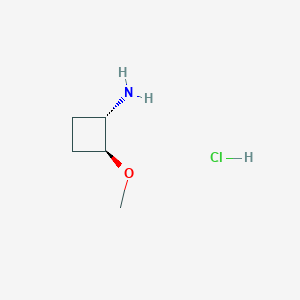

1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNMTOQRYBFHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040603 | |

| Record name | Resiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Resiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that is a potent inducer of alpha interferon (IFN-alpha) and other cytokines. | |

| Record name | Resiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144875-48-9 | |

| Record name | Resiquimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144875-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resiquimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESIQUIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B3421693.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3421706.png)

![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3421737.png)